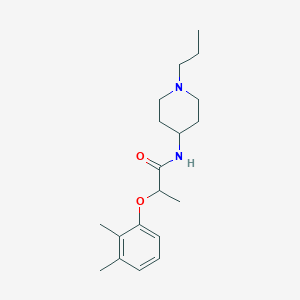

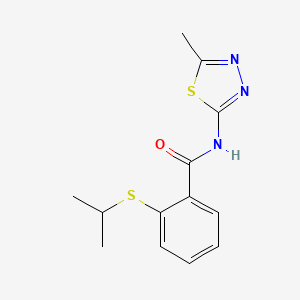

![molecular formula C21H23NO3S B4584457 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4584457.png)

3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile

Overview

Description

Synthesis Analysis

The synthesis of acrylonitrile derivatives often involves Knoevenagel condensation or related reactions. For instance, the synthesis and characterization of a compound through a reaction between phenylacetonitrile and an aldehyde derivative highlight a methodology that could be adapted for synthesizing 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile (Percino et al., 2014).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives is crucial for understanding their reactivity and properties. Studies often use techniques like X-ray diffraction and NMR spectroscopy for this purpose. The molecular conformation, vibrational and electronic transitions, and energy profiles of similar compounds have been determined through experimental and theoretical analyses, providing insights into the structure-property relationships (Asiri et al., 2011).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in a variety of chemical reactions, influenced by their functional groups. The reactivity ratios and mechanisms of polymerization or copolymerization involving acrylonitrile and other monomers have been explored, providing a basis for understanding the chemical behavior of such compounds (Zhi-xue, 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for applications. These properties are often determined experimentally and can be influenced by molecular structure and intermolecular interactions, as seen in studies of related compounds (Percino et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile would be influenced by its functional groups. The presence of the phenylsulfonyl and acrylonitrile groups suggests reactivity characteristics such as electrophilicity, potential for polymerization, and interactions with nucleophiles. Theoretical studies and computational chemistry can provide additional insights into these properties (Asiri et al., 2011).

Scientific Research Applications

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives, to which 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile is structurally related, have shown significant potential in anticancer research. These compounds, including various cinnamoyl acids, esters, amides, and hydrazides, have been investigated for their antitumor efficacy. The structural flexibility of cinnamic acid derivatives allows for chemical modifications that could enhance their medicinal properties, offering a promising avenue for developing new antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Acrylamide in Industrial and Food Applications

Acrylamide, closely related to acrylonitrile derivatives, has widespread industrial applications, notably in the production of polyacrylamide. Polyacrylamide is used in various fields, such as water treatment, paper manufacturing, and as a laboratory tool for protein electrophoresis. Although acrylamide has beneficial industrial uses, its presence in food products has raised health concerns, leading to extensive studies on its formation, toxicity, and methods for reducing its levels in food (Friedman, 2003).

Terpolymerization and Polymer Research

Research into the terpolymerization of acrylonitrile with other monomers has yielded materials with novel properties. For example, the synthesis of poly(styrene-acrylonitrile-linalool) demonstrates the potential for creating materials with specific characteristics, such as altered thermal or mechanical properties, highlighting the versatility of acrylonitrile in polymer science (Srivastava et al., 2002).

Antioxidant Activity and Chemical Analysis

Studies on the antioxidant activity of various compounds underscore the importance of reliable analytical methods for assessing the antioxidant capacity of complex samples. Techniques such as ORAC, HORAC, TRAP, and TOSC tests, among others, are critical for understanding the antioxidant properties of chemical compounds, including potentially those structurally related to 3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(4-hexoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-2-3-4-8-15-25-19-13-11-18(12-14-19)16-21(17-22)26(23,24)20-9-6-5-7-10-20/h5-7,9-14,16H,2-4,8,15H2,1H3/b21-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEMOYWDKSHSBU-LTGZKZEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(hexyloxy)phenyl]-2-(phenylsulfonyl)prop-2-enenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

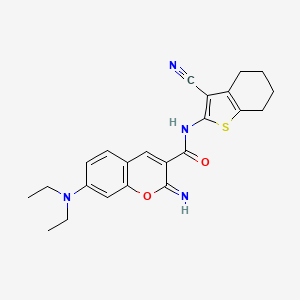

![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4584394.png)

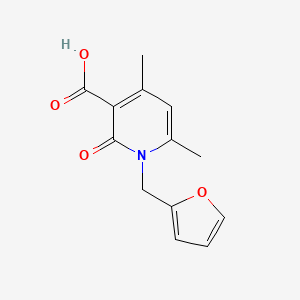

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

![N-(sec-butyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4584437.png)

![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4584450.png)

![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4584454.png)

![2-{[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]thio}pyrimidine](/img/structure/B4584456.png)

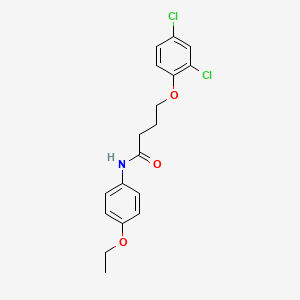

![2-(4-chlorophenyl)-3-[2-(4-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4584459.png)